molecular formula C16H15BrN2S B2519574 N-(4-bromophenyl)-1,2,3,4-tetrahydroisoquinoline-2-carbothioamide CAS No. 894230-32-1

N-(4-bromophenyl)-1,2,3,4-tetrahydroisoquinoline-2-carbothioamide

Cat. No.: B2519574
CAS No.: 894230-32-1
M. Wt: 347.27
InChI Key: HLYQLHMHOCSIEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-bromophenyl)-1,2,3,4-tetrahydroisoquinoline-2-carbothioamide is a synthetic compound featuring a tetrahydroisoquinoline scaffold substituted with a carbothioamide group and a 4-bromophenyl moiety. This structure combines the rigidity of the tetrahydroisoquinoline core with the electron-withdrawing and lipophilic properties of the bromophenyl group, which may enhance its interaction with biological targets such as receptors or enzymes.

Properties

IUPAC Name

N-(4-bromophenyl)-3,4-dihydro-1H-isoquinoline-2-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN2S/c17-14-5-7-15(8-6-14)18-16(20)19-10-9-12-3-1-2-4-13(12)11-19/h1-8H,9-11H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLYQLHMHOCSIEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=S)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-1,2,3,4-tetrahydroisoquinoline-2-carbothioamide typically involves the reaction of 4-bromobenzylamine with tetrahydroisoquinoline-2-carbothioamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid or sulfuric acid, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure higher yields and purity of the final product while minimizing the environmental impact and production costs .

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-1,2,3,4-tetrahydroisoquinoline-2-carbothioamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can result in various substituted derivatives of the original compound .

Scientific Research Applications

Urease Inhibition

Recent studies have demonstrated that N-(4-bromophenyl)-1,2,3,4-tetrahydroisoquinoline-2-carbothioamide and its analogues exhibit significant urease inhibitory activity. Urease is an enzyme that plays a crucial role in the pathophysiology of various conditions, including peptic ulcers and urinary tract infections. The compound was synthesized alongside other analogues and tested for urease inhibition in vitro. Notably, some derivatives showed IC50 values lower than the standard thiourea, indicating a promising potential for developing new urease inhibitors for therapeutic use against related diseases .

CompoundIC50 (μM)Comparison
This compound11.2 - 20.4More potent than thiourea (21.7)
Thiourea21.7Standard reference

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. In vitro studies against various bacterial strains have shown that certain derivatives possess promising antimicrobial activity. This is particularly relevant in the context of rising antibiotic resistance among pathogens. The structure-activity relationship (SAR) analysis indicated that modifications in the molecular structure could enhance antimicrobial efficacy .

Synthesis and Structural Insights

The synthesis of this compound involves a straightforward one-step reaction protocol utilizing isothiocyanate derivatives under basic conditions. The resulting compounds were characterized using various spectroscopic techniques such as NMR and mass spectrometry to confirm their structures .

Molecular Docking Studies

Molecular docking studies have been employed to elucidate the binding interactions of this compound with target proteins involved in urease activity and microbial resistance mechanisms. These studies help in understanding how structural modifications can influence biological activity and guide future drug design efforts .

Case Studies and Research Findings

Several case studies highlight the effectiveness of this compound in various biological assays:

  • Urease Inhibition : A study synthesized a library of N-aryl-3,4-dihydroisoquinoline carbothioamide analogues and identified several with high urease inhibitory activity. The findings suggest that electron-donating groups on the aromatic ring enhance activity .
  • Antimicrobial Activity : Another investigation into related thiazole derivatives demonstrated significant antimicrobial effects against both Gram-positive and Gram-negative bacteria. This underscores the potential for developing new antimicrobial agents based on similar structural frameworks .

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-1,2,3,4-tetrahydroisoquinoline-2-carbothioamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the biosynthesis of bacterial lipids, thereby exhibiting antimicrobial activity. In cancer cells, it could interfere with cell proliferation pathways, leading to antiproliferative effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Tetrahydroisoquinoline Cores

The tetrahydroisoquinoline scaffold is a common feature in medicinal chemistry due to its conformational rigidity and ability to mimic natural alkaloids. Below is a comparison of key analogs:

Compound Name Substituents Key Functional Groups Biological Activity Reference
N-(4-bromophenyl)-1,2,3,4-tetrahydroisoquinoline-2-carbothioamide 4-bromophenyl, carbothioamide Thioamide, Br Not reported (inferred potential for CNS targets)
Compound 7 (P2X7 antagonist) 4-phenylpiperazine, phenylthio Carboxamide, thioether Potent P2X7 receptor antagonism (IC₅₀: 10–50 nM)
Compound 8 (P2X7 antagonist) Cyclohexylmethyl, phenylpiperazine Carboxamide Improved brain penetration, rat/human P2X7 affinity
Compound 26v (PPARγ agonist) Cycloaliphatic amino, tetrazolyl Oxazole, tetrazole PPARγ partial agonist (EC₅₀: 0.3 μM)
MPTP Methylphenyltetrahydropyridine Tertiary amine Neurotoxic (induces parkinsonism)

Key Observations:

  • Substituent Effects : The 4-bromophenyl group in the target compound likely enhances lipophilicity and π-π stacking compared to the phenylpiperazine in Compound 7 or the cyclohexylmethyl group in Compound 6. This could influence blood-brain barrier penetration .

Pharmacological Profiles

  • P2X7 Antagonists (Compounds 7 and 8) : These analogs prioritize brain penetration and species cross-reactivity. The absence of a bromine substituent in these compounds suggests that bulky halogens like bromine might hinder CNS uptake, though this remains speculative for the target compound .
  • PPARγ Agonists (Compound 26v) : The tetrazolyl and oxazole groups in 26v contribute to PPARγ binding, whereas the bromophenyl-carbothioamide combination in the target compound lacks direct evidence for nuclear receptor modulation .
  • Neurotoxicity (MPTP) : MPTP’s tetrahydropyridine core is structurally distinct but highlights the importance of substituent positioning in neuroactive compounds .

Biological Activity

N-(4-bromophenyl)-1,2,3,4-tetrahydroisoquinoline-2-carbothioamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C25H24BrN2O3SC_{25}H_{24}BrN_2O_3S, and its structure features a tetrahydroisoquinoline core with a bromophenyl substituent. The IUPAC name indicates the presence of a carbothioamide functional group, which is significant for its biological interactions.

1. Anticancer Activity

Research indicates that tetrahydroisoquinoline derivatives exhibit notable anticancer properties. In particular:

  • NF-κB Inhibition : Compounds similar to this compound have been identified as potent inhibitors of NF-κB transcriptional activity. A study showed that certain derivatives had an IC50 value of 0.70 μM against LPS-induced NF-κB activation, significantly outperforming reference compounds .
  • Cytotoxicity : The compound has demonstrated cytotoxic effects against various human cancer cell lines including MDA-MB-231 (breast), PC-3 (prostate), and HCT15 (colon). For instance, derivatives in a related study exhibited GI50 values ranging from 0.420 μM to 2.57 μM across different cell lines .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cancer progression and inflammation pathways. This includes potential activity against urease and other enzymes critical for tumor growth .
  • Modulation of Signaling Pathways : By inhibiting NF-κB and possibly other transcription factors, the compound may alter gene expression related to cell proliferation and survival.

Research Findings and Case Studies

Several studies have explored the biological activity of tetrahydroisoquinoline derivatives:

StudyFindings
Identified as potent NF-κB inhibitors; synthesized various analogs with enhanced activity.
Reported significant cytotoxicity across multiple cancer cell lines; specific derivatives showed IC50 values < 1 μM.
Evaluated urease inhibitory activity; demonstrated structure-activity relationships (SAR) for effective compounds.

Q & A

Q. What are the recommended synthetic routes for N-(4-bromophenyl)-1,2,3,4-tetrahydroisoquinoline-2-carbothioamide, and how can reaction conditions be optimized for higher yields?

The synthesis involves multi-step reactions, typically starting with the condensation of 4-bromophenylamine with tetrahydroisoquinoline precursors. Thioamide formation is achieved using reagents like carbon disulfide or thiophosgene under controlled pH (6.5–7.5) and temperature (60–80°C). Catalysts such as p-toluenesulfonic acid improve reaction efficiency. Purification via silica gel chromatography (hexane/EtOAc gradients) or recrystallization (ethanol/water mixtures) ensures >95% purity. For analogous carbothioamides, yields up to 73% are reported after optimizing solvent polarity and reflux duration .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • HRMS : Confirms molecular weight (e.g., observed m/z 417.1599 [M+Na]⁺ vs. calculated 417.1579) .
  • ¹H/¹³C NMR : Identifies proton environments (e.g., aromatic protons at δ 7.2–7.8 ppm) and carbon frameworks (C-S bond at ~170 ppm) .
  • X-ray crystallography : Resolves stereochemistry and confirms thioamide geometry, as applied to related tetrahydroisoquinoline derivatives .

Q. What are the primary challenges in isolating this compound from reaction mixtures, and how can they be mitigated?

Challenges include co-elution of byproducts (e.g., unreacted amines) and thioamide degradation under acidic conditions. Mitigation strategies:

  • Gradient elution chromatography (0–10% EtOAc in hexane) .
  • Low-temperature recrystallization from DCM/hexane mixtures.
  • TLC monitoring with UV/iodine staining to track reaction progress .

Advanced Research Questions

Q. How can researchers address contradictory reports on the biological activity of this compound in enzyme inhibition studies?

Discrepancies may arise from:

  • Assay variability : Standardize pH, temperature, and cofactor concentrations.
  • Compound purity : Use HPLC-purified samples (>98%) to exclude impurity interference .
  • Structural analogs : Compare activity with fluorophenyl or chlorophenyl derivatives to isolate electronic effects on binding .

Q. What strategies are effective in modifying the tetrahydroisoquinoline core to enhance pharmacokinetic properties without compromising activity?

  • Electron-withdrawing groups (e.g., -CF₃) at the 4-bromophenyl ring improve metabolic stability.
  • Sulfonyl/carbonyl substitutions on the tetrahydroisoquinoline moiety enhance aqueous solubility (e.g., logP reduction from 3.2 to 2.5) .
  • In vitro ADME assays : Assess hepatic microsomal stability and plasma protein binding to guide iterative design .

Q. How can computational modeling be integrated into the design of derivatives to predict binding affinities?

  • Molecular docking (AutoDock Vina): Predict interactions with targets like kinases or GPCRs.
  • MD simulations : Evaluate binding stability over 100 ns trajectories.
  • Pharmacophore models : Based on active analogs (e.g., sulfonamide-containing tetrahydroisoquinolines), prioritize substituents for synthesis . Validate predictions using SPR or ITC binding assays.

Q. What experimental approaches can resolve conflicting data on the compound’s neuroprotective efficacy in different cell lines?

  • Dose-response profiling : Test across multiple cell lines (e.g., SH-SY5Y, PC12) to identify lineage-specific effects.
  • Pathway inhibition : Use siRNA knockdown of proposed targets (e.g., NMDA receptors) to confirm mechanism .
  • Metabolomic profiling : Compare intracellular glutathione levels to assess oxidative stress modulation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.